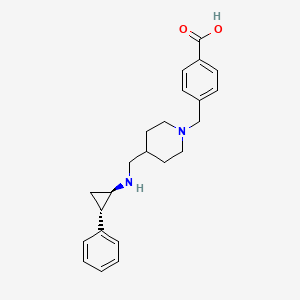

![molecular formula C35H20N4Na6O21S6 B1139560 1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6) CAS No. 104869-31-0](/img/structure/B1139560.png)

1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)

Overview

Description

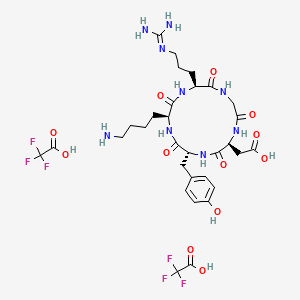

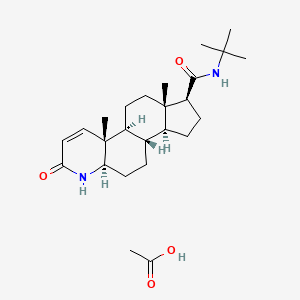

This compound, also known as NF 023, is a chemical with the molecular formula C35H26N4Na6O21S6 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 1168.9 g/mol . It contains multiple functional groups, including carbonyl, imino, and sulfonic acid groups .Physical And Chemical Properties Analysis

This compound has a molecular weight of 1168.9 g/mol. It has 10 hydrogen bond donors and 21 hydrogen bond acceptors. Its topological polar surface area is 476 Ų .Scientific Research Applications

Pharmacological Research

NF 023 is a compound with significant implications in pharmacological research. It acts as a selective and direct G-protein antagonist for α-subunits of the Go/Gi group . This specificity makes it a valuable tool for studying G-protein-coupled receptor (GPCR) signaling pathways, which are critical in understanding various physiological processes and developing new therapeutic strategies.

Neuropharmacology

In neuropharmacology, NF 023 serves as a P2X receptor antagonist, with an IC50 of 0.24 µM for P2X1 and 8.5 µM for P2X3 receptors in rat muscle . This property is particularly useful for investigating the role of purinergic signaling in neurological functions and disorders, potentially leading to novel treatments for conditions like neuropathic pain and inflammation.

Thermodynamic Studies

The compound’s stability in an amorphous phase makes it an ideal candidate for thermodynamic studies. Research has focused on the thermodynamic parameters of vaporization and fusion of NF 023’s analogs, providing insights into the behavior of polyaromatic hydrocarbons . These studies contribute to a better understanding of the glass transition phenomenon and crystallization processes.

Material Science

In material science, NF 023’s analogs have been shown to form ultrastable glass upon physical vapor deposition onto a cold substrate . This characteristic is significant for developing new materials with potential applications in electronics and photonics, where stability and durability are paramount.

Molecular Biology

NF 023 has been used as an inhibitor of methyltransferases in molecular biology research . Methyltransferases are enzymes that play a crucial role in epigenetic regulation, and their inhibition can provide valuable information on gene expression and the potential for epigenetic therapies.

Environmental Science

The compound’s ability to remove pollutants and micropollutants, such as pharmaceutically active compounds and pesticides, makes it relevant in environmental science . It can be used in water treatment processes, contributing to the purification of water sources and the reduction of environmental contaminants.

properties

InChI |

InChI=1S/C35H26N4O21S6.6Na/c40-33(38-25-7-9-27(63(49,50)51)23-13-21(61(43,44)45)15-29(31(23)25)65(55,56)57)17-3-1-5-19(11-17)36-35(42)37-20-6-2-4-18(12-20)34(41)39-26-8-10-28(64(52,53)54)24-14-22(62(46,47)48)16-30(32(24)26)66(58,59)60;;;;;;/h1-16H,(H,38,40)(H,39,41)(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOOKWDOKJAVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C4C(=CC(=CC4=C(C=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na].[Na].[Na].[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H26N4Na6O21S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30692912 | |

| Record name | PUBCHEM_53249227 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1168.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6) | |

CAS RN |

104869-31-0 | |

| Record name | PUBCHEM_53249227 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

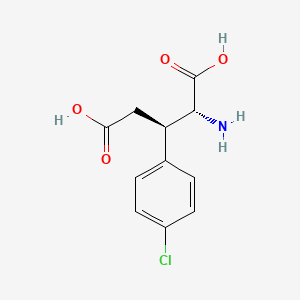

![[Orn8]-Urotensin II](/img/structure/B1139498.png)